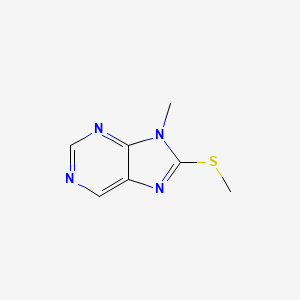
9H-Purine, 9-methyl-8-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 9-methyl-8-(methylthio)-: is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-methyl-8-(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purine with methyl iodide in the presence of a base to introduce the methyl group at the 9-position. The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methylthio group, where various nucleophiles can replace the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 9H-Purine, 9-methyl-8-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme mechanisms involving purine metabolism.
Medicine: In medicine, derivatives of purine are often explored for their potential therapeutic properties
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also find applications in the design of novel catalysts.
作用機序
The mechanism of action of 9H-Purine, 9-methyl-8-(methylthio)- is not fully understood. it is believed to interact with various molecular targets through its purine ring system. The methyl and methylthio groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
9H-Purine, 8-methylthio-: Similar structure but lacks the methyl group at the 9-position.
9H-Purine, 9-methyl-: Similar structure but lacks the methylthio group at the 8-position.
6-(Substitutedamino)-purines: These compounds have various substituents at the 6-position and exhibit different chemical and biological properties.
Uniqueness: 9H-Purine, 9-methyl-8-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.
特性
CAS番号 |
24851-51-2 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
9-methyl-8-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-6-5(3-8-4-9-6)10-7(11)12-2/h3-4H,1-2H3 |
InChIキー |
CHVNAJCSHLYMRZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=NC=C2N=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


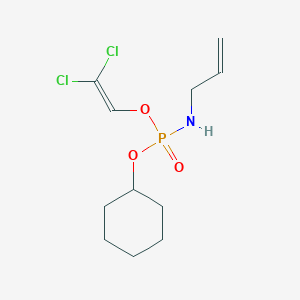


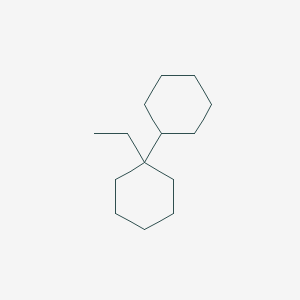
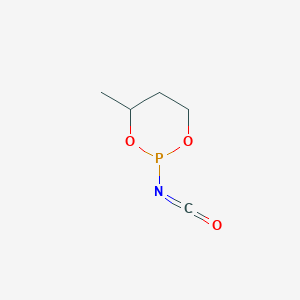
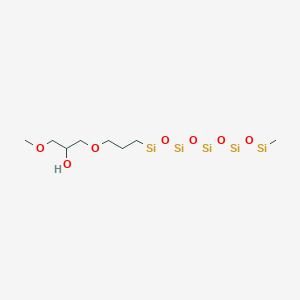
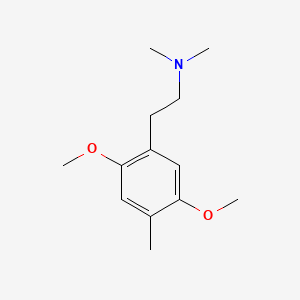
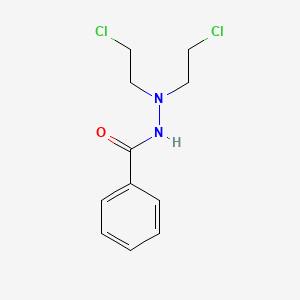

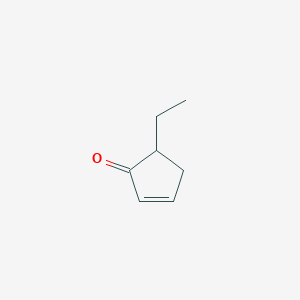
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
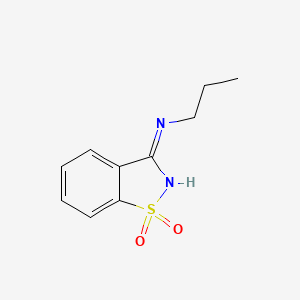
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)

